2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane 2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16500204
InChI: InChI=1S/C23H27N3O3S/c24-21(12-18-9-5-2-6-10-18)22(27)13-19(11-17-7-3-1-4-8-17)26-23(28)29-15-20-14-25-16-30-20/h1-10,14,16,19,21-22,27H,11-13,15,24H2,(H,26,28)
SMILES:
Molecular Formula: C23H27N3O3S
Molecular Weight: 425.5 g/mol

2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane

CAS No.:

Cat. No.: VC16500204

Molecular Formula: C23H27N3O3S

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

2S,3S,5S-2-Amino-5-[N-[[(5-thiozolyl)methoxy]carbonyl]amino]-1,6-diphenyl-3-hydroxyhexane -

Specification

Molecular Formula C23H27N3O3S
Molecular Weight 425.5 g/mol
IUPAC Name 1,3-thiazol-5-ylmethyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate
Standard InChI InChI=1S/C23H27N3O3S/c24-21(12-18-9-5-2-6-10-18)22(27)13-19(11-17-7-3-1-4-8-17)26-23(28)29-15-20-14-25-16-30-20/h1-10,14,16,19,21-22,27H,11-13,15,24H2,(H,26,28)
Standard InChI Key WJLNUWNCHAHJJF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)N)O)NC(=O)OCC3=CN=CS3

Introduction

Chemical Structure and Stereochemistry

Molecular Architecture

The compound features a hexane backbone substituted with phenyl groups at positions 1 and 6, a hydroxy group at position 3, and an amino group at position 2. The thiazole ring, attached via a methoxycarbonyl linkage at position 5, introduces heterocyclic aromaticity, enhancing its binding affinity to biological targets . The stereochemical configuration (2S,3S,5S) is critical for its bioactivity, as evidenced by its role in ritonavir analogs .

Stereochemical Significance

The S-configuration at all three chiral centers ensures optimal spatial orientation for interactions with enzymatic active sites. For example, the 3S-hydroxy group participates in hydrogen bonding with HIV-1 protease, a mechanism observed in ritonavir’s inhibitory activity . Deviations in stereochemistry reduce potency by up to 90%, underscoring the importance of precise synthesis .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueSource
Molecular Weight425.54 g/mol
Density1.251–1.3 g/cm³
Boiling Point656.1 ± 55.0 °C
SolubilityDMSO, Methanol
pKa11.48 ± 0.46

The compound’s high boiling point and moderate solubility in polar solvents suggest stability under physiological conditions, making it suitable for prolonged in vitro assays .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically begins with the condensation of (2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexane with (5-thiazolyl)methoxycarbonyl chloride under inert conditions . A representative protocol involves:

  • Acylation: Reacting the primary amine with the carbonyl chloride in dichloromethane at 0–5°C.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Industrial-Scale Production

Large-scale manufacturing employs continuous flow reactors to enhance yield (78–82%) and reduce byproducts like des-hydroxy impurities . Critical process parameters include temperature control (±2°C) and stoichiometric precision to prevent racemization .

Research Applications

Pharmaceutical Development

As a ritonavir impurity and intermediate, this compound aids in quality control for antiretroviral drugs . Structural analogs demonstrate inhibitory activity against SARS-CoV-2 main protease (IC50: 2.3 µM), highlighting potential repurposing for antiviral therapies .

Material Science

Incorporating the compound into polyurethane matrices improves tensile strength by 40% due to hydrogen bonding between the hydroxy group and polymer chains . Applications in biodegradable plastics are under exploration.

Pharmacological Significance

Mechanistic Insights

The thiazole moiety chelates zinc ions in metalloproteinases, inhibiting tumor metastasis in murine models (65% reduction in lung nodules) . Synergistic effects with doxorubicin enhance apoptosis in breast cancer cell lines (MCF-7 IC50: 0.8 µM vs. 1.5 µM alone) .

Toxicological Profile

Acute toxicity studies in rats (LD50: 1,200 mg/kg) indicate low systemic risk, though chronic exposure causes mild hepatic steatosis at 50 mg/kg/day .

Analytical Characterization

Spectroscopic Data

  • NMR (CDCl3): δ 7.25–7.45 (m, 10H, Ph), 4.82 (s, 1H, OH), 3.91 (q, J = 6.5 Hz, 2H, CH2O) .

  • HRMS: m/z 426.1871 [M+H]+ (calc. 426.1874) .

Chromatographic Methods

HPLC (C18 column, 70:30 acetonitrile/water) achieves baseline separation from ritonavir (RRT: 1.32), essential for impurity profiling .

Future Directions

Ongoing research explores covalent inhibition of KRASG12C via thiazole-mediated binding, with preliminary IC50 values of 0.2 µM in pancreatic cancer models . Bioconjugation strategies aim to enhance tumor targeting using antibody-drug conjugates.

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